1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine
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Overview
Description
1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine is a compound that features an imidazole ring, a cyclohexane ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring, followed by subsequent functionalization to introduce the cyclohexane and methylsulfanyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The methylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazol-2-amine: A simpler imidazole derivative with potential antibacterial and antitumor activity.
Functionalized imidazolium salts: Used as catalysts in various chemical reactions.
Uniqueness
1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine is unique due to the presence of both the imidazole ring and the cyclohexane ring, along with the methylsulfanyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H19N3S |
---|---|
Molecular Weight |
225.36 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-4-(methylsulfanylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3S/c1-15-8-9-2-4-11(12,5-3-9)10-13-6-7-14-10/h6-7,9H,2-5,8,12H2,1H3,(H,13,14) |
InChI Key |
SPOHEHZYVKBGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1CCC(CC1)(C2=NC=CN2)N |
Origin of Product |
United States |
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